3,4-Bis[(N-4-fluorophenyl)imino]hexane-nickel(II)-dibromide
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Overview
Description
3,4-Bis[(N-4-fluorophenyl)imino]hexane-nickel(II)-dibromide is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields. This compound is a nickel complex with a unique structure that includes fluorophenyl groups, making it a valuable subject for studies in catalysis and polymerization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis[(N-4-fluorophenyl)imino]hexane-nickel(II)-dibromide typically involves the reaction of acenaphthenequinone with [2,6-bis[bis(4-fluorophenyl)methyl]-4-ethylhydroxy]aniline in the presence of a catalyst such as p-toluenesulfonate in dichloromethane. The reaction mixture is refluxed for 12 hours, and the progress is monitored using thin-layer chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process may include techniques such as crystallization and chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis[(N-4-fluorophenyl)imino]hexane-nickel(II)-dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of nickel.
Reduction: Reduction reactions can convert the nickel(II) center to nickel(I) or nickel(0).
Substitution: The fluorophenyl groups can participate in substitution reactions, where other functional groups replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(I) or nickel(0) species. Substitution reactions can result in various substituted fluorophenyl derivatives.
Scientific Research Applications
3,4-Bis[(N-4-fluorophenyl)imino]hexane-nickel(II)-dibromide has several scientific research applications:
Material Science: Its unique structure makes it valuable in the development of new materials with specific properties, such as thermal stability and mechanical strength.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Environmental Science: The compound’s catalytic properties are being investigated for applications in environmental remediation, such as the degradation of pollutants.
Mechanism of Action
The mechanism by which 3,4-Bis[(N-4-fluorophenyl)imino]hexane-nickel(II)-dibromide exerts its effects involves the coordination of the nickel center with various ligands. The fluorophenyl groups provide steric hindrance, which influences the reactivity and stability of the compound. The nickel center can undergo redox reactions, facilitating catalytic processes and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Nickel(II) complexes with mono(imino)pyrrole ligands
- Nickel(II) α-diimine catalysts with carboxyl groups
- Nickel(II) complexes with fluorine-containing diphenylmethyl substituents
Uniqueness
3,4-Bis[(N-4-fluorophenyl)imino]hexane-nickel(II)-dibromide is unique due to its specific combination of fluorophenyl groups and nickel center, which provides distinct catalytic properties and reactivity
Properties
IUPAC Name |
3-N,4-N-bis(4-fluorophenyl)hexane-3,4-diimine;dibromonickel |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2.2BrH.Ni/c1-3-17(21-15-9-5-13(19)6-10-15)18(4-2)22-16-11-7-14(20)8-12-16;;;/h5-12H,3-4H2,1-2H3;2*1H;/q;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLYQSVVNICIMB-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NC1=CC=C(C=C1)F)C(=NC2=CC=C(C=C2)F)CC.[Ni](Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Br2F2N2Ni |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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